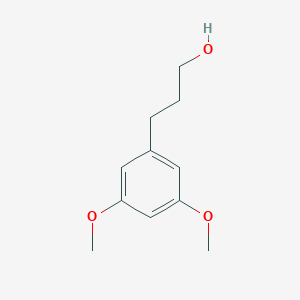

3-(3,5-dimethoxyphenyl)propan-1-ol

Vue d'ensemble

Description

3-(3,5-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanol group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: 3-(3,5-Dimethoxy-phenyl)-propanal or 3-(3,5-Dimethoxy-phenyl)-propanoic acid.

Reduction: 3-(3,5-Dimethoxy-phenyl)-propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals. Its structural features allow it to act as a building block for the development of drugs targeting specific biological pathways. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to various receptors.

Key Findings:

- Potential Drug Development : Research indicates that derivatives of 3-(3,5-Dimethoxyphenyl)propan-1-ol may exhibit specific biological activities that can be harnessed in drug design.

- Interaction with Biological Targets : Studies show that the compound interacts with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for mood regulation and cognitive function.

Biological Research

In biological studies, this compound serves as a model compound for investigating the effects of methoxy-substituted phenyl groups on biological activity. It aids in understanding how similar structures influence interactions with cellular targets.

Case Study:

- Neurotransmitter Modulation : Research has demonstrated that this compound can modulate neurotransmitter activity in the central nervous system, contributing to its psychoactive effects.

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and functional materials. Its role as a precursor in various chemical syntheses underscores its importance in manufacturing processes.

Applications Include:

- Synthesis of Fine Chemicals : Used as an intermediate in producing specialty chemicals.

- Functional Materials Production : Its unique properties make it suitable for creating advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,6-Dimethoxy-phenyl)-propan-1-OL: Similar structure but with methoxy groups at different positions.

3-(3,5-Dimethoxy-phenyl)-vinyl-phenylacetamide: Contains a vinyl group instead of a propanol group.

3,5-Dimethoxyphenylboronic Acid: Contains a boronic acid group instead of a propanol group.

Uniqueness

3-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and propanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

3-(3,5-Dimethoxyphenyl)propan-1-ol, also known as a phenolic compound, has gained attention for its potential biological activities. Its structural features suggest various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3, with a molecular weight of 208.25 g/mol. The compound features two methoxy groups (-OCH₃) on the aromatic ring, which may enhance its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with methoxy substitutions exhibit significant antioxidant properties. The presence of the dimethoxy groups in this compound enhances its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study:

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory potential.

Neuroprotective Properties

The neuroprotective effects of phenolic compounds are well-documented. Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis.

Mechanism of Action:

The neuroprotective effect may be attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis, particularly by reducing oxidative stress and inflammation in neural tissues.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Ketones: Using sodium borohydride to reduce the corresponding ketone.

- Alkylation Reactions: Employing alkyl halides to introduce the propanol moiety onto the aromatic ring.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Data suggests that it has favorable absorption characteristics when administered orally.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Propriétés

IUPAC Name |

3-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXABKVXIGREIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462626 | |

| Record name | 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-05-3 | |

| Record name | 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.